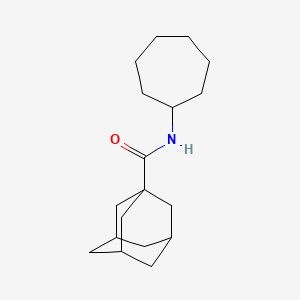
N-cycloheptyl-1-adamantanecarboxamide
Vue d'ensemble
Description
N-cycloheptyl-1-adamantanecarboxamide, also known as AICA-riboside, is a purine nucleoside analog that has gained significant attention in recent years due to its potential therapeutic applications. AICA-riboside is synthesized by the reaction of 1-adamantanecarboxylic acid with cycloheptylamine. This compound has been shown to have a wide range of biochemical and physiological effects, including the activation of AMP-activated protein kinase (AMPK) and the stimulation of glucose uptake.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-1-adamantanecarboxamidee involves the activation of AMPK, which is a key regulator of cellular metabolism. AMPK is activated by phosphorylation of its alpha subunit, which leads to the stimulation of glucose uptake and the inhibition of gluconeogenesis. Activation of AMPK also leads to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation, which results in the reduction of lipid accumulation in various tissues.
Biochemical and Physiological Effects:
N-cycloheptyl-1-adamantanecarboxamidee has been shown to have a wide range of biochemical and physiological effects. It has been shown to stimulate glucose uptake in skeletal muscle and adipose tissue, which results in the reduction of blood glucose levels. N-cycloheptyl-1-adamantanecarboxamidee has also been shown to inhibit gluconeogenesis in the liver, which further contributes to the reduction of blood glucose levels. In addition, N-cycloheptyl-1-adamantanecarboxamidee has been shown to inhibit fatty acid synthesis and stimulate fatty acid oxidation, which results in the reduction of lipid accumulation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-1-adamantanecarboxamidee has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a potent activator of AMPK, which makes it a useful tool for studying the role of AMPK in various disease conditions. However, N-cycloheptyl-1-adamantanecarboxamidee has some limitations for lab experiments. It has a short half-life in vivo, which limits its therapeutic potential. In addition, N-cycloheptyl-1-adamantanecarboxamidee has been shown to have off-target effects, which may complicate its interpretation in some experimental settings.
Orientations Futures
There are several future directions for the study of N-cycloheptyl-1-adamantanecarboxamidee. One potential direction is the development of more stable analogs of N-cycloheptyl-1-adamantanecarboxamidee that have longer half-lives in vivo. Another potential direction is the study of the role of N-cycloheptyl-1-adamantanecarboxamidee in other disease conditions, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of more specific activators of AMPK may provide a more targeted approach for the treatment of various disease conditions.
Applications De Recherche Scientifique
N-cycloheptyl-1-adamantanecarboxamidee has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to activate AMPK, a key regulator of cellular metabolism, which plays a crucial role in the regulation of glucose and lipid metabolism, as well as cellular energy homeostasis. Activation of AMPK has been shown to have therapeutic potential in various disease conditions, including diabetes, obesity, and cancer.
Propriétés
IUPAC Name |
N-cycloheptyladamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c20-17(19-16-5-3-1-2-4-6-16)18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16H,1-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQKJZXCMSGSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



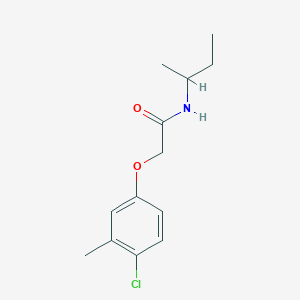
![5-imino-2-(2-methylphenyl)-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949116.png)
![N-isopropyl-6-methyl-5-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B3949128.png)
![2-[(3,4-difluorophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3949133.png)
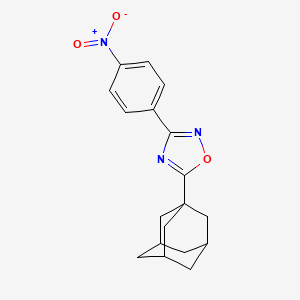
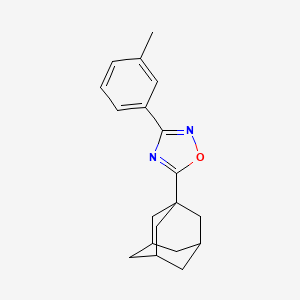
![N-(3-chlorophenyl)-N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949154.png)
![2-[(3-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3949159.png)
![N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3949166.png)
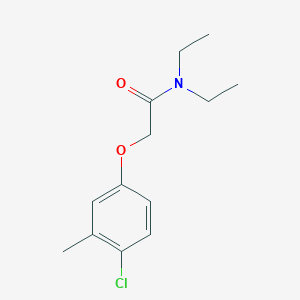
![2-[(2-hydroxyethyl)amino]-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949185.png)
![N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide](/img/structure/B3949194.png)
![2-[(2-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949201.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(2-methylphenoxy)propanamide](/img/structure/B3949213.png)